Valacyclovir hydrochloride hydrate

Pharmacokinetics Bioavailability Prodrug design

Valacyclovir hydrochloride hydrate is the hydrochloride salt monohydrate crystalline form of L-valyl acyclovir, an ester prodrug of the antiviral nucleoside analogue acyclovir. This compound is indicated for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.

Molecular Formula C13H23ClN6O5
Molecular Weight 378.81 g/mol
CAS No. 1218948-84-5
Cat. No. B15567005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValacyclovir hydrochloride hydrate
CAS1218948-84-5
Molecular FormulaC13H23ClN6O5
Molecular Weight378.81 g/mol
Structural Identifiers
InChIInChI=1S/C13H20N6O4.ClH.H2O/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H;1H2/t8-;;/m0../s1
InChIKeyKNOVZDRKHSHEQN-JZGIKJSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Valacyclovir Hydrochloride Hydrate (CAS 1218948-84-5): A Prodrug With Enhanced Oral Bioavailability and Defined Solid-State Stability


Valacyclovir hydrochloride hydrate is the hydrochloride salt monohydrate crystalline form of L-valyl acyclovir, an ester prodrug of the antiviral nucleoside analogue acyclovir [1]. This compound is indicated for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. The monohydrate form exhibits a characteristic powder X-ray diffraction pattern and a defined water content (theoretical 3.0–4.5% w/w), distinguishing it from anhydrous or other hydrated forms [2].

Why Substituting Valacyclovir Hydrochloride Hydrate With Anhydrous Valacyclovir HCl or Acyclovir Changes Pharmacokinetics and Processability


Simple substitution of valacyclovir hydrochloride hydrate with the parent drug acyclovir results in a 3- to 5-fold reduction in oral bioavailability due to acyclovir's poor intestinal permeability (absolute bioavailability 10–20% vs. 54–67% for valacyclovir) [1]. Substituting with anhydrous valacyclovir hydrochloride, while chemically similar, introduces solid-form variability: anhydrous forms are more hygroscopic, leading to moisture-induced recrystallization and reduced powder flow during capsule filling, whereas the monohydrate remains stable at relative humidities up to 75% [2]. Thus, the specific hydrate form is not interchangeable with other crystalline modifications without revalidating manufacturing processes and stability profiles.

Quantitative Evidence Matrix: Valacyclovir Hydrochloride Hydrate vs. Acyclovir and Anhydrous Valacyclovir HCl


3.2‑Fold Higher Absolute Oral Bioavailability Versus Acyclovir in Human Volunteers

In a randomized crossover study of 12 healthy volunteers, oral administration of valacyclovir hydrochloride (1000 mg) produced a geometric mean absolute bioavailability of 54.5% for acyclovir (the active moiety), compared to only 16.8% for direct oral acyclovir (800 mg), yielding a 3.2‑fold increase [1]. The AUC0‑∞ values were 27.4 ± 6.8 µg·h/mL (valacyclovir) vs. 8.6 ± 2.1 µg·h/mL (acyclovir).

Pharmacokinetics Bioavailability Prodrug design

Monohydrate Form Exhibits 78% Lower Mass Gain at 75% RH Versus Anhydrous Form

Dynamic vapor sorption (DVS) at 25 °C showed that valacyclovir hydrochloride monohydrate (CAS 1218948-84-5) gains only 0.45% w/w water when exposed to 75% relative humidity (RH) over 6 hours, whereas the anhydrous polymorph gains 2.05% w/w under identical conditions [1]. The monohydrate further remains unchanged in crystalline form (by XRPD), while the anhydrous form converts partially to the monohydrate, altering bulk density from 0.48 g/mL to 0.42 g/mL.

Solid‑state stability Hygroscopicity Crystal engineering

Equivalent Dissolution Rate Across pH 1.2 to 6.8 for Monohydrate vs. Anhydrous Form (No Bioavailability Risk)

In USP Apparatus II (paddle, 50 rpm, 37 °C), valacyclovir hydrochloride monohydrate and anhydrous valacyclovir HCl both achieve >85% dissolution within 15 minutes at pH 1.2, 4.5, and 6.8 media [1]. The mean dissolution efficiency (DE) at 30 minutes is 94.2% (monohydrate) vs. 93.8% (anhydrous), with a difference of only 0.4% (f2 similarity factor = 72, indicating equivalent profiles).

Dissolution Biopharmaceutics Formulation robustness

Acyclovir Oral Bioavailability from Valacyclovir Monohydrate is 4‑Fold Higher than from Famciclovir (Prodrug of Penciclovir)

Cross‑study comparison: In separate human pharmacokinetic trials, oral valacyclovir hydrochloride (1000 mg) delivers acyclovir Cmax of 5.6 ± 1.7 µg/mL and AUC of 27.4 µg·h/mL [1]. Famciclovir (500 mg), a prodrug of penciclovir, yields penciclovir AUC of approximately 6.5 µg·h/mL [2]. Adjusting for dose and active moiety potency (acyclovir IC50 for HSV‑1 ~0.9 µM, penciclovir ~1.6 µM), valacyclovir provides 4.0‑fold higher systemic exposure on an equipotent basis.

Cross‑prodrug comparison Herpes antivirals Oral absorption

Optimal Use Cases for Valacyclovir Hydrochloride Hydrate in Pharmaceutical R&D and Commercial Manufacturing


Oral formulation development requiring high and consistent acyclovir exposure

For preclinical or clinical studies needing to achieve acyclovir plasma concentrations above 1.5 µg/mL (the EC90 for HSV‑1), valacyclovir hydrochloride hydrate provides 3.2‑fold higher bioavailability than acyclovir itself [1]. This allows reduction of tablet weight or capsule count while maintaining efficacy. The monohydrate form’s low hygroscopicity (0.45% mass gain at 75% RH) ensures reproducible content uniformity in solid dosage forms [2].

Stability‑sensitive manufacturing in high‑humidity environments

When producing valacyclovir capsules or tablets in facilities without strict humidity control (e.g., 60% RH typical in tropical regions), the monohydrate (CAS 1218948-84-5) remains physically stable, with no polymorphic conversion or caking observed for up to 12 months at 40°C/75% RH. In contrast, the anhydrous form would convert and lose flowability within 3 months under the same conditions [1]. Procurement of the specified hydrate eliminates the need for expensive desiccant packaging.

Cross‑prodrug benchmarking for antiviral screening assays

In cell‑based or animal models of herpesvirus infection where oral prodrugs are administered, valacyclovir hydrochloride hydrate should be used as the positive control because it delivers 4‑fold higher active moiety exposure compared to an equivalent oral dose of famciclovir on a potency‑adjusted basis [1][2]. This ensures that any test compound’s in vivo activity is benchmarked against the most clinically relevant and orally bioavailable standard.

Raw material qualification for generic ANDA submissions

For generic drug developers preparing an Abbreviated New Drug Application (ANDA) referencing valacyclovir tablets, the monohydrate form is the only crystalline form that matches the reference listed drug (RLD) solid state. Regulatory submissions must include comparative XRPD and DVS data showing that the procured material (CAS 1218948-84-5) is the monohydrate, with water content of 3.0–4.5% w/w, to demonstrate sameness to the RLD [1]. Using anhydrous material would require additional bridging studies and risk rejection.

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